4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate
Description
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2.C2H2O4/c1-28-19-8-6-17(7-9-19)14-23-22(27)25-12-10-18(11-13-25)15-26-16-24-20-4-2-3-5-21(20)26;3-1(4)2(5)6/h2-9,16,18H,10-15H2,1H3,(H,23,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGFXFPVINIPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals.
Mode of Action
It’s known that imidazole derivatives can interact with various targets in the body, leading to different biological effects.
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility in organic solvents such as methanol and ethanol suggests that it may have good bioavailability.
Biological Activity
The compound 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate is a derivative of piperidine and benzimidazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Molecular Formula : C₁₈H₁₈N₄O₃·C₂H₂O₄
- Molecular Weight : Approximately 478.3 g/mol
- CAS Number : 1351599-10-4
Biological Activity Overview
Research indicates that compounds containing benzimidazole and piperidine moieties exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound under review has been studied for its potential in several areas:
1. Anti-inflammatory Activity
A related class of compounds has demonstrated significant anti-inflammatory properties. For instance, studies show that benzimidazole derivatives inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. The most potent derivatives exhibited IC50 values of approximately 0.86 µM for NO and 1.87 µM for TNF-α production . This suggests that the compound may share similar anti-inflammatory mechanisms.
2. Anticancer Potential
Benzimidazole derivatives have also been investigated for their anticancer properties. For example, compounds with structural similarities have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study reported that certain derivatives inhibited cancer cell proliferation with IC50 values ranging from 10 to 50 µM . The exact mechanisms remain to be elucidated for the compound .
3. Antimicrobial Activity
Some benzimidazole derivatives exhibit antimicrobial effects against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. While specific data on the antimicrobial activity of the compound is limited, its structural relatives have shown promise in this area.
The biological activity of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate may involve:
- Inhibition of Inflammatory Pathways : Similar compounds have been noted to modulate NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.
- Induction of Apoptosis : Studies suggest that benzimidazole derivatives can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis could be potential mechanisms.
Case Studies and Research Findings
Several studies highlight the biological activities associated with similar compounds:
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that compounds similar to 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate can significantly reduce nitric oxide and tumor necrosis factor-alpha production in macrophages stimulated by lipopolysaccharides. For instance, certain derivatives have exhibited IC50 values around 0.86 µM for nitric oxide and 1.87 µM for tumor necrosis factor-alpha production, indicating strong anti-inflammatory potential.
Anticancer Potential
Benzimidazole derivatives have been explored for their anticancer properties. Studies reveal that they can inhibit cancer cell lines with IC50 values ranging from 10 to 50 µM, primarily through mechanisms involving apoptosis and cell cycle arrest. The specific anticancer mechanisms of this compound require further investigation.
Antimicrobial Activity
While direct studies on the antimicrobial activity of this compound are scarce, related benzimidazole derivatives have shown efficacy against various pathogens. The antimicrobial action often involves disrupting bacterial cell wall synthesis or interfering with nucleic acid synthesis.
Case Study Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Scaffold Variations
Piperidine vs. Pyrrolidine Derivatives
- : Compounds like 5cb and 5cc replace piperidine with pyrrolidine, reducing ring size and altering conformational flexibility. For example, 5cb (MW: 378.2 g/mol) shows a 21% synthesis yield and distinct NMR shifts (e.g., δ 7.86 ppm for aromatic protons) compared to the target compound .
- Impact : Smaller rings may reduce steric hindrance but limit binding pocket compatibility in enzymatic targets.
Benzimidazole Substituents
Pharmacological Target Relevance
DNA/RNA Hybrid and G-Quadruplex Targeting
- : Compound 3.9 (a bis-benzimidazole-phenylene derivative) demonstrates dimeric binding modes, contrasting with the monomeric target compound. Such structural differences suggest divergent mechanisms in nucleic acid interaction .
Enzyme Inhibition
- : 4-(4-Bromo-1H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 41) incorporates halogens (Br, I) for enhanced halogen bonding in enzyme active sites, unlike the target’s methoxy group .
- : VU0155069 (MW: 462.97 g/mol) uses a naphthamide group for targeting specific receptors (e.g., G-protein-coupled receptors), highlighting how carboxamide substituents dictate selectivity .
Physicochemical Properties
Q & A
Q. What analytical methods resolve batch-to-batch variability in crystallinity and solubility?
- Answer :
- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to identify polymorphic forms affecting solubility .
- Dynamic vapor sorption (DVS) : Measure hygroscopicity to correlate moisture uptake with amorphous content .
- Solid-state NMR : Detect crystalline vs. amorphous domains in poorly soluble batches .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
